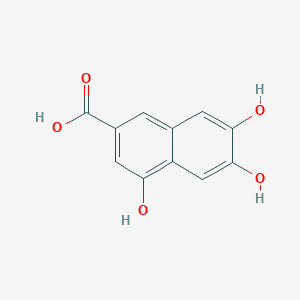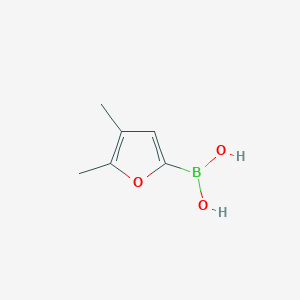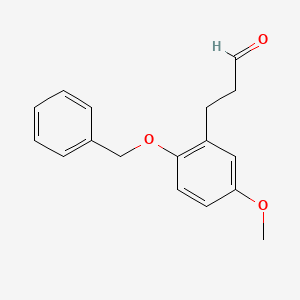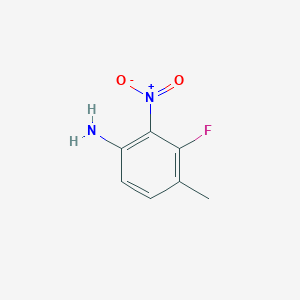
3-Fluoro-4-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-2-nitroaniline is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Fluoro-4-methylaniline: This method involves the nitration of 3-fluoro-4-methylaniline using nitric acid and sulfuric acid under controlled temperature conditions.
Fluorination of 4-Methyl-2-nitroaniline: This approach involves the fluorination of 4-methyl-2-nitroaniline using reagents like Selectfluor or xenon difluoride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and fluorination processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or methyl positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Different halogenated and alkylated derivatives.
Scientific Research Applications
3-Fluoro-4-methyl-2-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is employed in the production of rubber additives, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methyl-2-nitroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
3-Fluoro-2-methyl-4-nitroaniline: Similar structure but different positions of the substituents.
4-Fluoro-2-nitroaniline: Lacks the methyl group present in 3-Fluoro-4-methyl-2-nitroaniline.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
TTXALWZWXBIFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



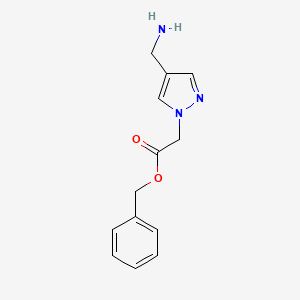
![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
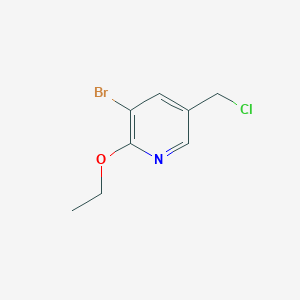
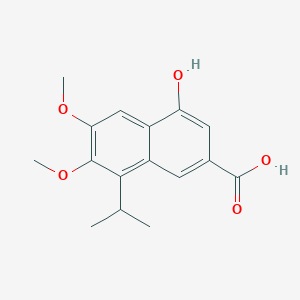
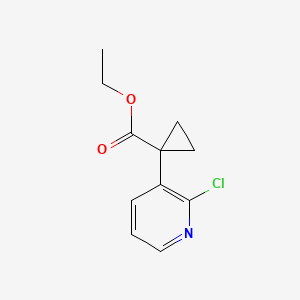
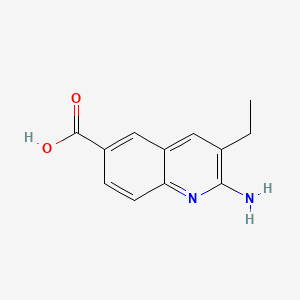

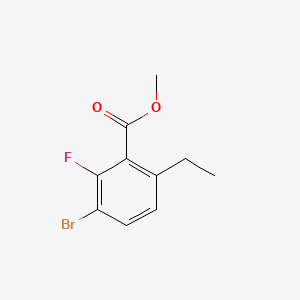
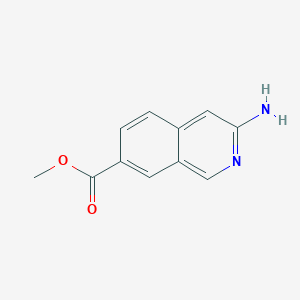
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
